molecular formula C23H28N4O6S2 B2730580 4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide CAS No. 299955-87-6

4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2730580
CAS No.: 299955-87-6
M. Wt: 520.62
InChI Key: JGPPPPZJVIUYGX-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a high-purity chemical compound intended for research and development purposes. As a specialized benzamide derivative featuring a dipropylsulfamoyl group and a distinct 5-methylisoxazole-3-sulfonamide moiety, this compound is of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential as a key intermediate or investigative tool in the synthesis of novel therapeutic agents. Researchers may utilize this compound in studies focusing on enzyme inhibition, receptor binding, or cellular transport mechanisms, particularly given the known activity of related sulfonamide compounds as inhibitors of organic anion transporters in renal tubules . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle the product appropriately under controlled conditions.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-4-14-27(15-5-2)35(31,32)21-10-6-18(7-11-21)23(28)24-19-8-12-20(13-9-19)34(29,30)26-22-16-17(3)33-25-22/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPPPPZJVIUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide groups.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with biological targets, primarily enzymes. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide
  • Molecular Formula : C₁₇H₁₇N₃O₅S₂
  • Molecular Weight : 407.46 g/mol
  • Key Features :
    • Three planar rings (two phenyl rings and one oxazole ring) with dihedral angles of 81.27° (A/B), 9.12° (A/C), and 76.01° (B/C) .
    • Exhibits antimicrobial activity due to sulfonamide pharmacophores.
  • Crystal System: Monoclinic (P2₁/c) with unit cell parameters: $ a = 10.6294 \, \text{Å}, \, b = 12.2394 \, \text{Å}, \, c = 14.9673 \, \text{Å}, \, \beta = 106.863^\circ $ .
N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide
  • Molecular Formula : C₁₇H₁₅N₃O₄S
  • Molecular Weight : 357.38 g/mol
  • Key Features :
    • Replaces the methylbenzenesulfonamide group with a benzamide moiety.
    • Synthesized via benzoylation of sulfamethoxazole, achieving 84–89% yields under conventional/microwave conditions .
N⁴-Acetylsulfamethoxazole
  • Molecular Formula : C₁₂H₁₃N₃O₄S
  • Molecular Weight : 295.31 g/mol
  • Key Features :
    • Acetylated derivative of sulfamethoxazole, altering metabolic stability and solubility .
4-Butoxy-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide
  • Molecular Formula : C₂₂H₂₄N₄O₅S

Substituent Effects on Physicochemical Properties

  • Nitro or Methoxyphenoxy Groups: Enhance electron-withdrawing effects, altering reactivity and binding affinity .

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfamoylbenzamides, which are known for their diverse biological activities. The specific structural features include:

  • Dipropylsulfamoyl group : Enhances solubility and biological activity.
  • 5-Methyl-1,2-oxazol-3-yl moiety : Contributes to potential antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of sulfamoylbenzamide derivatives against various bacterial strains. For example:

  • In vitro studies show that derivatives exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
CompoundBacteriaInhibition (%)
4aMRSA85.76
4bE. coli97.76
4cK. pneumoniae66.69

Antiviral Activity

The compound's structure suggests potential antiviral properties. Similar compounds have been evaluated for their effectiveness against viruses such as Ebola and Marburg:

  • Efficacy : Compounds in the same class have shown EC50 values below 1 μM against these viruses, indicating potent antiviral activity.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of bacterial cell wall synthesis : This is a common mechanism for many antibacterial agents.
  • Interference with viral entry : Certain derivatives have been shown to inhibit viral entry into host cells by blocking specific receptors or pathways.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Ebola Virus Inhibition : A study found that structurally related compounds exhibited low cytotoxicity and high potency against Ebola virus (EC50 values < 0.5 μM) .
  • Antibacterial Studies : Research indicated that modifications in the sulfamoyl group significantly enhanced antibacterial activity against resistant strains .

Q & A

Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves sequential sulfonylation and amide coupling. First, sulfamoyl groups are introduced via coupling reactions between sulfonyl chlorides and amines under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) . The 5-methyl-1,2-oxazole moiety is typically pre-synthesized and coupled via nucleophilic aromatic substitution. Reaction parameters like temperature (0–25°C), stoichiometry, and catalyst choice (e.g., DMAP for amide bond formation) are optimized using TLC and HPLC monitoring .

Basic: Which spectroscopic techniques are critical for structural validation?

1H/13C NMR confirms proton environments and carbon frameworks, particularly distinguishing sulfonamide NH (~10–12 ppm) and oxazole protons (~6.5–7.5 ppm) . IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) . Single-crystal X-ray diffraction (as in ) resolves stereochemistry and validates bond lengths (e.g., S–N bonds: ~1.62 Å) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm error .

Basic: How does the compound’s structure influence its physicochemical properties?

The sulfamoyl and benzamide groups confer low aqueous solubility due to high hydrophobicity, requiring co-solvents like DMSO for biological assays . The oxazole ring enhances metabolic stability by resisting oxidative degradation. LogP values (predicted via computational tools) typically range from 2.5–4.0, indicating moderate membrane permeability .

Advanced: What mechanistic insights explain sulfonamide group reactivity in nucleophilic substitutions?

The sulfonamide’s electron-withdrawing nature activates the benzene ring for nucleophilic attack. Density functional theory (DFT) studies show that the sulfamoyl group lowers the LUMO energy of the aryl ring, facilitating substitutions at the para position . Kinetic studies (e.g., using stopped-flow spectroscopy) reveal second-order dependence on amine concentration, suggesting a bimolecular mechanism .

Advanced: How can computational methods predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like carbonic anhydrase, where the sulfonamide moiety coordinates Zn²+ in the active site . MD simulations (100 ns trajectories) assess binding stability, with RMSD values <2 Å indicating robust target engagement . Pharmacophore mapping identifies essential features: sulfamoyl (hydrogen bond acceptor), benzamide (hydrophobic pocket filler) .

Advanced: How to resolve contradictions in solubility and bioactivity data across studies?

Contradictions arise from polymorphic forms or impurity profiles. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC-MS to quantify impurities (>98% purity required for reliable assays) . For bioactivity, validate assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate under standardized conditions (pH 7.4, 37°C) .

Advanced: What strategies optimize in vitro bioavailability without structural modification?

Co-solvent systems (e.g., PEG 400:water 1:1) enhance solubility . Nanocrystal formulations reduce particle size to <200 nm via wet milling, improving dissolution rates . Surface plasmon resonance (SPR) screens excipients (e.g., cyclodextrins) for non-covalent complexation without altering pharmacological activity .

Advanced: How to analyze degradation products under accelerated stability conditions?

Forced degradation (40°C/75% RH, 14 days) followed by UPLC-MS/MS identifies hydrolytic cleavage products (e.g., benzamide → benzoic acid) . Oxidative pathways are probed using H2O2 or AIBN, revealing sulfoxide formation . Quantify degradation kinetics via Arrhenius plots to predict shelf-life .

Advanced: What functional groups are prone to metabolic modification, and how to mitigate this?

The dipropylsulfamoyl group undergoes N-dealkylation (CYP3A4-mediated). Deuteration at α-positions slows metabolism . The oxazole ring is metabolically stable, but methyl substituents may hydroxylate. Use hepatic microsome assays (human/rat) with LC-MS/MS to map metabolic pathways .

Advanced: How to design SAR studies for derivatives targeting selective enzyme inhibition?

Synthesize analogs with varied sulfonamide substituents (e.g., ethyl vs. propyl) and assay against isoforms (e.g., CA IX vs. CA XII). Measure IC50 values via stopped-flow CO2 hydration assays . Correlate activity with electrostatic potential maps (DFT) to identify substituents favoring isoform selectivity .

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